2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid
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Overview
Description
2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid: is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine Ring Functionalization: The synthesis typically begins with the functionalization of the pyridine ring. A common starting material is 4-chloropyridine, which undergoes nucleophilic substitution with a piperidinone derivative.
Formation of Piperidinone Moiety: The piperidinone ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.
Industrial Production Methods
Industrial production methods for 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid often involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel complexes are frequently used to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring, altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized piperidinone compounds, and reduced piperidine analogs.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The compound’s structural features enable it to bind to specific enzymes and receptors, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The piperidinone moiety is particularly important for binding to active sites, while the carboxylic acid group enhances solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopiperidin-1-yl)pyridine-3-carboxylic acid
- 2-(2-Oxopiperidin-1-yl)pyridine-5-carboxylic acid
- 2-(2-Oxopiperidin-1-yl)pyridine-6-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group on the pyridine ring can significantly affect the compound’s ability to interact with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-oxopiperidin-1-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-3-1-2-6-13(10)9-7-8(11(15)16)4-5-12-9/h4-5,7H,1-3,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXZLMMRLOEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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